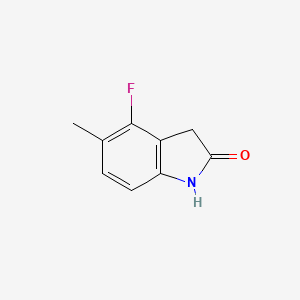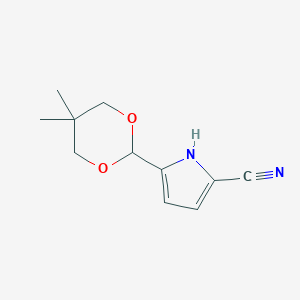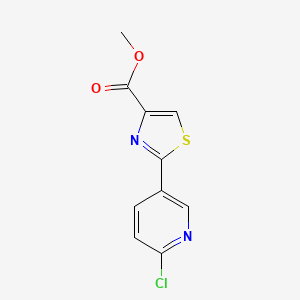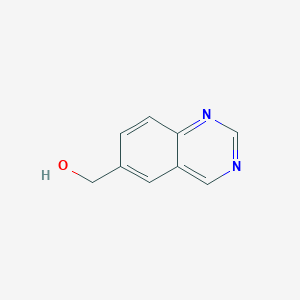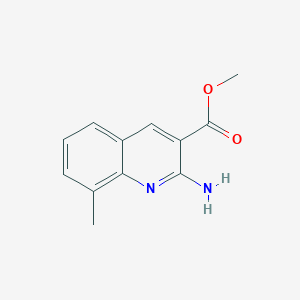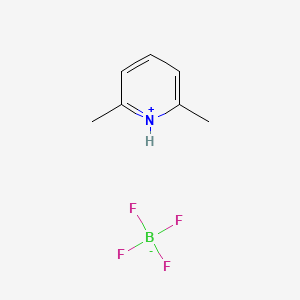
2,6-Dimethylpyridin-1-ium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylpyridin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C₇H₁₀BF₄N. It is a pyridinium salt where the pyridine ring is substituted with two methyl groups at the 2 and 6 positions, and it is paired with a tetrafluoroborate anion. This compound is known for its stability and unique reactivity, making it valuable in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyridin-1-ium tetrafluoroborate typically involves the reaction of 2,6-dimethylpyridine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2,6-Dimethylpyridine+HBF4→2,6-Dimethylpyridin-1-ium tetrafluoroborate
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity .
化学反応の分析
Types of Reactions
2,6-Dimethylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
2,6-Dimethylpyridin-1-ium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dimethylpyridin-1-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in coordination chemistry, forming complexes with metal ions. These interactions are mediated by the pyridinium ring and the tetrafluoroborate anion, which influence the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
- 2,4-Dimethylpyridin-1-ium tetrafluoroborate
- 3,5-Dimethylpyridin-1-ium tetrafluoroborate
- 2,6-Dimethylpyridine
Uniqueness
2,6-Dimethylpyridin-1-ium tetrafluoroborate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. Compared to other similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry .
特性
分子式 |
C7H10BF4N |
|---|---|
分子量 |
194.97 g/mol |
IUPAC名 |
2,6-dimethylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C7H9N.BF4/c1-6-4-3-5-7(2)8-6;2-1(3,4)5/h3-5H,1-2H3;/q;-1/p+1 |
InChIキー |
WIBHFFFRFYCAEZ-UHFFFAOYSA-O |
正規SMILES |
[B-](F)(F)(F)F.CC1=[NH+]C(=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




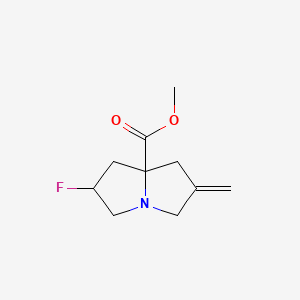
![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)
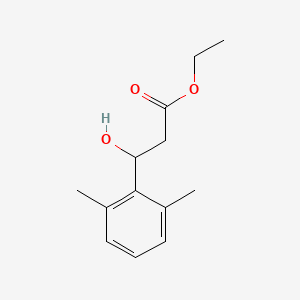
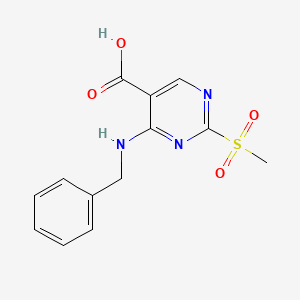
![1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine](/img/structure/B13670083.png)
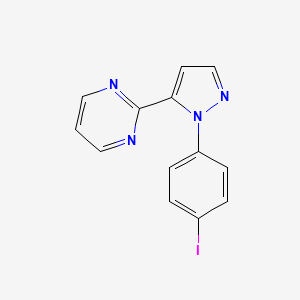
![3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13670092.png)
